N-(2,5-dimethylphenyl)-3-fluorobenzamide
Description
N-(2,5-dimethylphenyl)-3-fluorobenzamide is a benzamide derivative characterized by a 3-fluorobenzoyl group attached to a 2,5-dimethyl-substituted aniline moiety. This structure combines electron-withdrawing (fluorine) and electron-donating (methyl) substituents, which influence its physicochemical and biological properties.
Properties
Molecular Formula |
C15H14FNO |
|---|---|
Molecular Weight |
243.28 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-3-fluorobenzamide |
InChI |
InChI=1S/C15H14FNO/c1-10-6-7-11(2)14(8-10)17-15(18)12-4-3-5-13(16)9-12/h3-9H,1-2H3,(H,17,18) |
InChI Key |
GGOLUMSRGJCQQX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=CC=C2)F |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- N-(2,5-dimethylphenyl)-2-methylbenzamide (): This analog replaces the 3-fluorine atom with a 2-methyl group on the benzamide ring. The crystal structure reveals dihedral angles of 48.0(3)° and 48.6(3)° between the amide group and the aromatic rings, indicating a non-planar conformation. In contrast, the fluorine atom in N-(2,5-dimethylphenyl)-3-fluorobenzamide may enhance polarity and influence intermolecular interactions (e.g., hydrogen bonding or dipole-dipole forces).
- N-(2,6-dimethylphenyl) analogs (): Compounds with 2,6-dimethyl substitution on the aniline ring (e.g., pesticides like etobenzanid) exhibit steric hindrance due to the proximity of the methyl groups.
Data Table: Key Structural and Functional Comparisons
Mechanistic Insights and Structure-Activity Relationships
- Substituent Position : The 2,5-dimethyl configuration balances lipophilicity and steric effects, optimizing membrane permeability and target binding compared to 2,6-dimethyl analogs .
- Electron-Withdrawing Groups : Fluorine at the 3-position likely enhances electronic interactions with biological targets, analogous to the role of fluorine in PET-inhibiting carboxamides .
- Hydrogen Bonding : The amide group in the target compound may form intermolecular hydrogen bonds, similar to N-(2,5-dimethylphenyl)-2-methylbenzamide, influencing crystallization and stability .
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